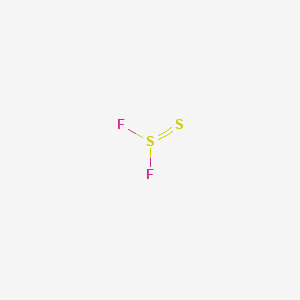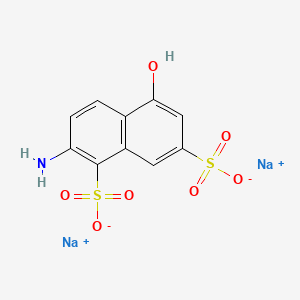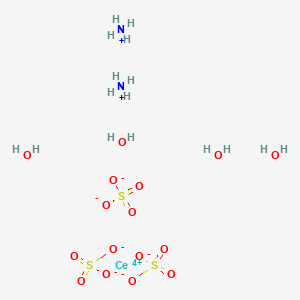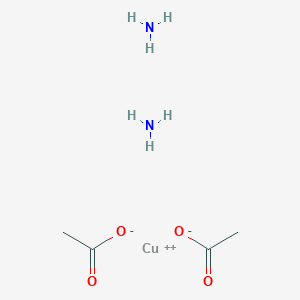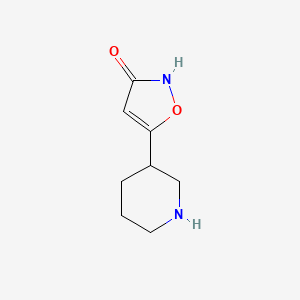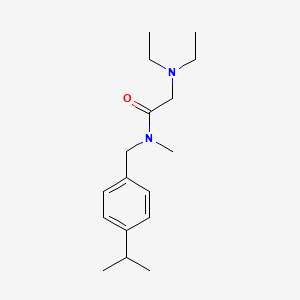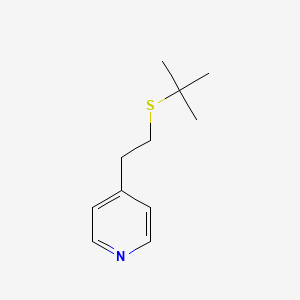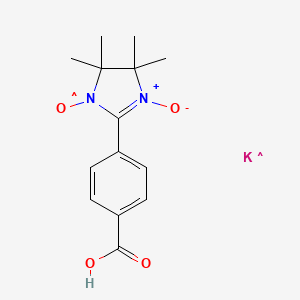
2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide potassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide potassium salt is a stable nitroxide radical compound. It is widely used in various scientific research fields due to its unique chemical properties, particularly its ability to act as a spin label and a radical scavenger. This compound is known for its stability and reactivity, making it a valuable tool in studies involving oxidative stress and electron paramagnetic resonance (EPR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide potassium salt typically involves the following steps:
Formation of the imidazoline ring: This is achieved by reacting 4-carboxybenzaldehyde with a suitable amine under acidic conditions to form the imidazoline ring.
Oxidation: The imidazoline ring is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the nitroxide radical.
Salt formation: Finally, the potassium salt is formed by neutralizing the carboxylic acid group with potassium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
化学反应分析
Types of Reactions
2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide potassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: It can be reduced to form hydroxylamine derivatives.
Substitution: The carboxyl group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines are used under acidic or basic conditions to form esters or amides.
Major Products Formed
Oxidation: Higher oxidation state nitroxides.
Reduction: Hydroxylamine derivatives.
Substitution: Ester or amide derivatives of the carboxyl group.
科学研究应用
2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a spin label in EPR spectroscopy to study molecular dynamics and interactions.
Biology: Acts as a radical scavenger to study oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in diseases involving oxidative stress.
Industry: Used in the development of new materials and as a stabilizer in various chemical processes.
作用机制
The compound exerts its effects primarily through its nitroxide radical, which can interact with other radicals and reactive oxygen species (ROS). This interaction helps in scavenging free radicals, thereby reducing oxidative stress. The molecular targets include various ROS and other radicals present in the system. The pathways involved include the neutralization of ROS and the stabilization of radical species.
相似化合物的比较
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Another stable nitroxide radical used in similar applications.
4-Hydroxy-TEMPO: A hydroxyl derivative of TEMPO with enhanced solubility in water.
Carboxy-TEMPO: A carboxyl derivative of TEMPO with similar properties to 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide potassium salt.
Uniqueness
This compound is unique due to its specific structure, which provides enhanced stability and reactivity compared to other nitroxide radicals. Its carboxyl group allows for easy modification and conjugation with other molecules, making it highly versatile for various applications.
属性
分子式 |
C14H17KN2O4 |
|---|---|
分子量 |
316.39 g/mol |
InChI |
InChI=1S/C14H17N2O4.K/c1-13(2)14(3,4)16(20)11(15(13)19)9-5-7-10(8-6-9)12(17)18;/h5-8H,1-4H3,(H,17,18); |
InChI 键 |
VDNRVUNYOMTZSI-UHFFFAOYSA-N |
规范 SMILES |
CC1(C([N+](=C(N1[O])C2=CC=C(C=C2)C(=O)O)[O-])(C)C)C.[K] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


